molecular formula C12H13BrN2O2 B13877694 methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B13877694
M. Wt: 297.15 g/mol
InChI Key: ZOIXBPGCVGDRLS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Biological Activity

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate (CAS #: 1190322-47-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.068 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point399.7 ± 22.0 °C
Flash Point195.5 ± 22.3 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their catalytic activity.
  • Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that lead to therapeutic effects.
  • DNA/RNA Interference : The compound may bind to nucleic acids, affecting replication and transcription processes.

Molecular Targets and Pathways

The following are key molecular targets associated with this compound:

Target TypeSpecific Targets
EnzymesKinases, proteases, oxidoreductases
ReceptorsG-protein coupled receptors (GPCRs)
PathwaysApoptosis, cell cycle regulation

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing various pharmacologically active compounds, including:

  • Anti-inflammatory agents
  • Anticancer drugs
  • Antimicrobial agents

Case Studies

  • Dopamine Receptor Agonism : Research has shown that related indazole derivatives can act as selective agonists for dopamine receptors, which are crucial in treating neurological disorders. For instance, compounds similar to this compound have demonstrated potent agonistic activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation .
  • Kinase Inhibition : Studies indicate that indazole derivatives exhibit inhibitory activity against various kinases, which are vital in cancer progression and treatment. The compound's structural features may enhance its selectivity and potency against specific kinase targets .

Research Findings

Recent studies have highlighted the potential of this compound in various biological applications:

  • It has been utilized as a probe in chemical biology to study enzyme activities and protein interactions.
  • The compound shows promise in pharmaceutical development targeting infectious diseases due to its biological activities.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3

InChI Key

ZOIXBPGCVGDRLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC

Origin of Product

United States

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